8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Description
8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione , also known by its proposed trade name ONDERO , is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor . It is currently under clinical development for the treatment of type 2 diabetes . Let’s explore further.
Synthesis Analysis
The compound is typically prepared through hydrogenation of 3,5-dimethylpyridine . This reduction process yields two diastereomers: an achiral R, S isomer and a chiral R, R / S, S enantiomeric pair .
Molecular Structure Analysis
The molecular formula of This compound is C7H15N with a molar mass of approximately 113.2 g/mol . It appears as a colorless liquid with a density of 0.853 g/mL (in mixture) and a boiling point of 144°C .
Chemical Reactions Analysis
In vitro studies reveal that BI 1356 (the proposed trade name for this compound) effectively inhibits DPP-4 activity with an IC50 of approximately 1 nM . It outperforms other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin. The compound is highly selective for DPP-4 and has the potential to become the first truly once-a-day DPP-4 inhibitor for type 2 diabetes treatment .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14-7-6-8-17(10-14)13-27-18-19(24(4)22(29)25(5)20(18)28)23-21(27)26-11-15(2)9-16(3)12-26/h6-8,10,15-16H,9,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYGDHXQCKNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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